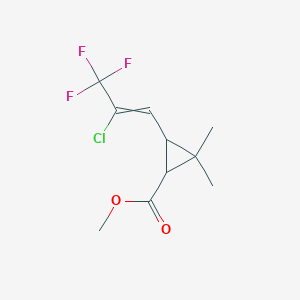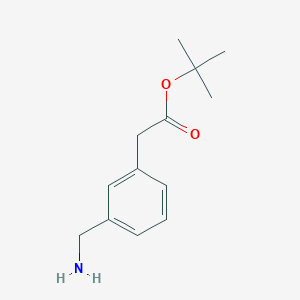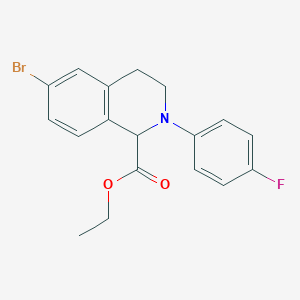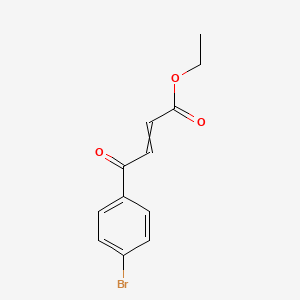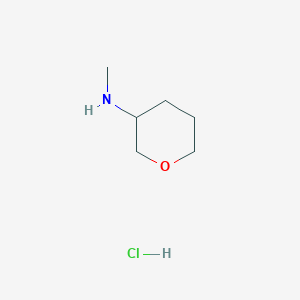![molecular formula C9H8N2O2 B1504080 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-49-8](/img/structure/B1504080.png)
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Übersicht
Beschreibung
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (7-MPCA) is a heterocyclic compound containing a pyridine ring with a carbaldehyde group attached. It is a versatile compound that has been used for a variety of applications in scientific research, such as synthesis and drug development. 7-MPCA has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Tryptophan Dioxygenase Inhibition
This compound serves as a reactant in the synthesis of inhibitors for tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. These inhibitors have potential as anticancer immunomodulators, suggesting a role in cancer treatment by modulating the immune response .
BACE-1 Activity Inhibition
As a precursor in the preparation of inhibitors of BACE-1 (beta-site APP-cleaving enzyme 1), this compound contributes to Alzheimer’s disease research. BACE-1 inhibitors are explored for their ability to slow the progression of Alzheimer’s by preventing the formation of amyloid plaques .
Prostate Cancer Invasion and Migration Inhibition
The compound is used to develop inhibitors that can potentially reduce the invasion and migration of prostate cancer cells. This application is crucial in the development of treatments aimed at limiting the spread of prostate cancer .
CDK2 Kinase Inhibition
CDK2 (Cyclin-Dependent Kinase 2) is a key enzyme in cell cycle regulation. Inhibitors synthesized using this compound are investigated for their ability to halt the cell cycle, which is a promising strategy in cancer therapy .
Cell Division Cycle 7 Kinase Inhibition
This compound is involved in the synthesis of inhibitors targeting the cell division cycle 7 kinase, an enzyme important for cell division. Inhibiting this kinase is another approach to control the proliferation of cancer cells .
Oncogenic B-Raf Kinase Inhibition
It serves as a precursor for the synthesis of inhibitors against oncogenic B-Raf kinase. These inhibitors have shown potent activity against melanoma, providing a pathway for the development of targeted cancer therapies .
Antidiabetic Applications
Derivatives of this compound have been studied for their efficacy in reducing blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Pyrazolo[3,4-b]pyridines
The compound is related to the synthesis of pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. These include serving as analogs to purine bases and having potential uses in medicinal chemistry due to their biological activity .
Eigenschaften
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGJZSZAKWPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676835 | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
CAS RN |
1190314-49-8 | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



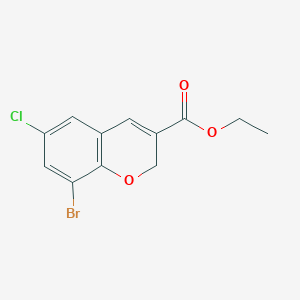
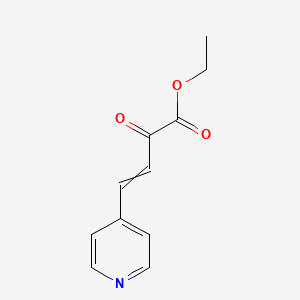
![6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1504016.png)


